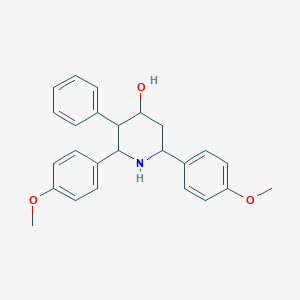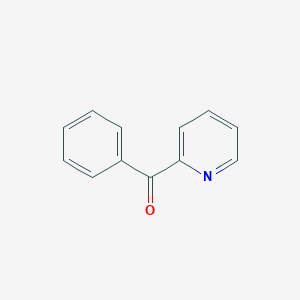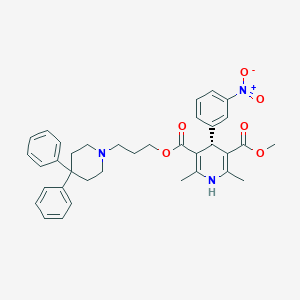![molecular formula C6H9NO2S B047168 Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) CAS No. 114087-13-7](/img/structure/B47168.png)
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a thieno ring and an oxazolone ring. This compound has gained attention in recent years due to its potential use in the development of new drugs and therapies. In
Mecanismo De Acción
The mechanism of action of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the production of prostaglandins. It has also been suggested that Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) may inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to have antitumor activity in animal models of cancer. Additionally, Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is its potential as a therapeutic agent for various inflammatory diseases and cancer. Additionally, this compound has a favorable safety profile, making it a promising candidate for further development. However, one of the limitations of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI). One potential direction is the further exploration of its anti-inflammatory and analgesic properties, particularly in the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) as a cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to explore the mechanism of action of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methylthiophene-3-carboxylic acid with ethyl chloroformate to form ethyl 2-(2-methylthiophen-3-yl)acetate. This compound is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI).
Aplicaciones Científicas De Investigación
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) has potential applications in scientific research, particularly in the development of new drugs and therapies. This compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. It has also been shown to have antitumor activity, suggesting that it may have potential as a cancer therapy.
Propiedades
Número CAS |
114087-13-7 |
|---|---|
Nombre del producto |
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) |
Fórmula molecular |
C6H9NO2S |
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
6a-methyl-3,3a,4,6-tetrahydrothieno[3,4-d][1,3]oxazol-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-6-3-10-2-4(6)7-5(8)9-6/h4H,2-3H2,1H3,(H,7,8) |
Clave InChI |
QSJDMGLEHSVBDH-UHFFFAOYSA-N |
SMILES |
CC12CSCC1NC(=O)O2 |
SMILES canónico |
CC12CSCC1NC(=O)O2 |
Sinónimos |
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



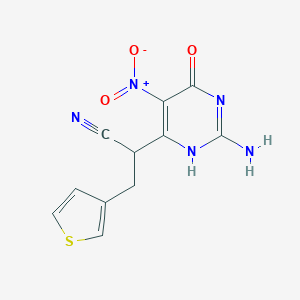
![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
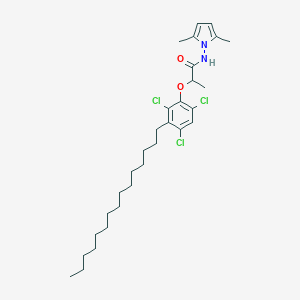
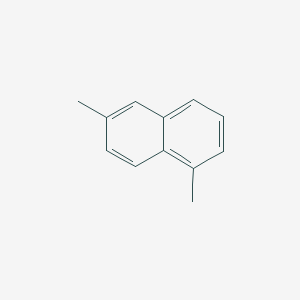
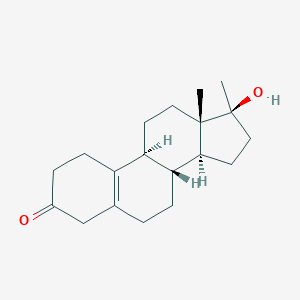
![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
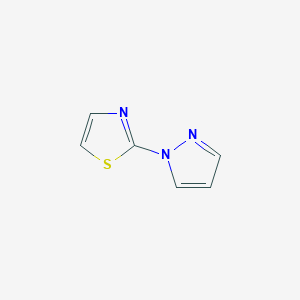
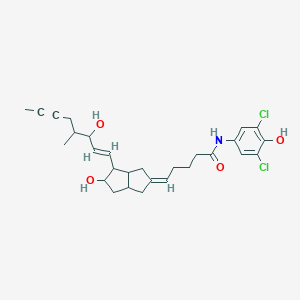
![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
